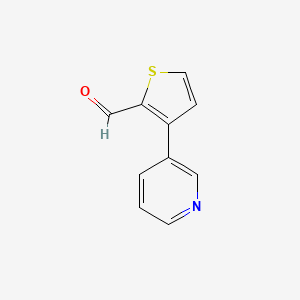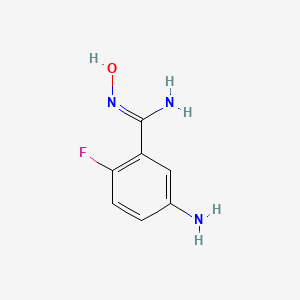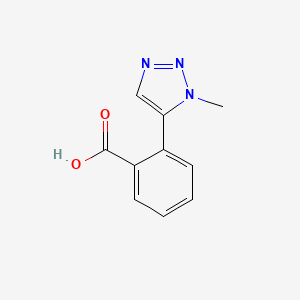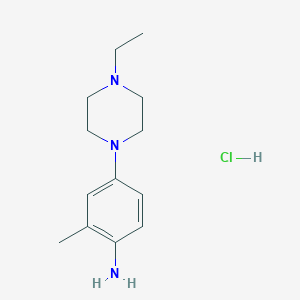
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial use.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quetiapine: A widely used antipsychotic drug that also contains a piperazine moiety.
Aripiprazole: Another antipsychotic drug with a similar chemical structure.
Sitagliptin: A medication used to treat diabetes, which also includes a piperazine ring.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Eigenschaften
Molekularformel |
C13H22ClN3 |
|---|---|
Molekulargewicht |
255.79 g/mol |
IUPAC-Name |
4-(4-ethylpiperazin-1-yl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12;/h4-5,10H,3,6-9,14H2,1-2H3;1H |
InChI-Schlüssel |
VKPUJKKRSWXJPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




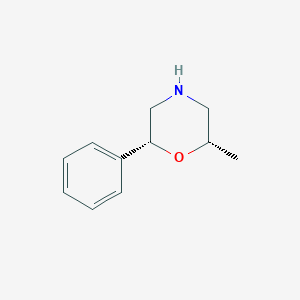

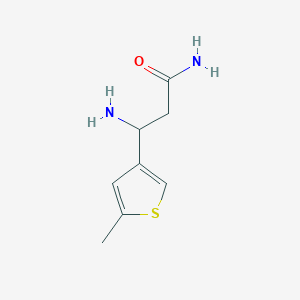
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)

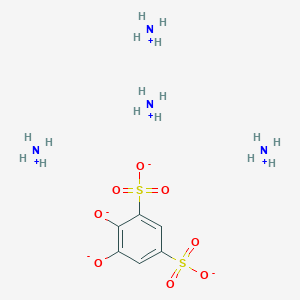
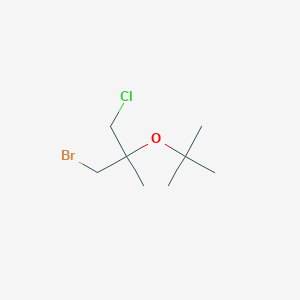
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

